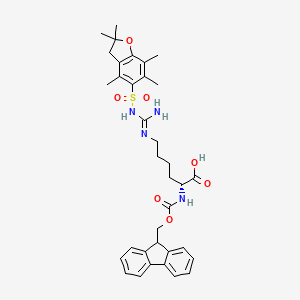![molecular formula C17H13ClFN3O2S B2571550 N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034393-99-0](/img/structure/B2571550.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a bipyridine moiety, which is a bidentate ligand often used in coordination chemistry . The molecule also has a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction , which can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bipyridine and sulfonamide moieties. For instance, bipyridine compounds are known to participate in various types of reactions, including redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the bipyridine moiety could confer interesting electronic properties .Scientific Research Applications
Copper-Mediated Reactions
N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide and related compounds have been used in copper-mediated C-H amination of imidazopyridines, providing an additive-free methodology that showcases broad substrate scope and good functional group tolerance. This process, employing N-fluorobenzenesulfonimide as the amino source, highlights the compound's potential in facilitating direct C3 amination under mild conditions, with implications for further desulfonylation transformations and potential applications in C-H fluorination (Lu et al., 2018) https://consensus.app/papers/coppermediated-amination-imidazopyridines-lu/364a5648b9de581bacea32e1f7ffd93e/?utm_source=chatgpt.
Asymmetric Synthesis
The compound's derivatives have been involved in the asymmetric synthesis of 3'-fluorothalidomide by enantiodivergent electrophilic fluorination, demonstrating the utility of cinchona alkaloids in accessing mirror image forms of fluorinated organic molecules. This synthesis approach underscores the role of such compounds in enantioselective chemical transformations (Yamamoto et al., 2011) https://consensus.app/papers/synthesis-mirror-images-3fluorothalidomide-yamamoto/b9619296cc225a2b8d58e60225f2d4fb/?utm_source=chatgpt.
DNA Interaction and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, incorporating derivatives of the compound , have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These studies reveal the significant role of the sulfonamide derivative in governing the interaction with DNA and inducing cellular responses such as apoptosis in human tumor cells, suggesting potential therapeutic applications in cancer treatment (González-Álvarez et al., 2013) https://consensus.app/papers/mixedligand-copperiisulfonamide-complexes-effect-gonzálezálvarez/fefabccf6f02573db5055251ee9eb877/?utm_source=chatgpt.
Nitrogen Source for C–N Bond Formation
N-Fluorobenzenesulfonimide, closely related to the compound in focus, has been efficiently used as a nitrogen source for the formation of C–N bonds. This application is crucial for synthetic chemistry, enabling the development of various amination reactions that are fundamental in creating a myriad of organic compounds with potential pharmacological activities (Li & Zhang, 2014) https://consensus.app/papers/nfluorobenzenesulfonimide-efficient-nitrogen-source-li/ae13ec89e7ce5b14b55f011b468bd99b/?utm_source=chatgpt.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-15-10-14(3-4-16(15)19)25(23,24)22-11-13-2-1-7-21-17(13)12-5-8-20-9-6-12/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLTCHWSQQMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)




![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)


